molecular formula C15H20N4O2 B252288 N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

货号 B252288
分子量: 288.34 g/mol
InChI 键: WXZJYAABZNXOSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, commonly known as EKI-785, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of several types of cancer, making it an attractive target for cancer therapy.

作用机制

EKI-785 inhibits the N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth and survival. By inhibiting N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide signaling, EKI-785 induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, EKI-785 has been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. EKI-785 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

实验室实验的优点和局限性

One of the advantages of EKI-785 is its potency and selectivity for N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. It has been shown to be more potent than other N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide inhibitors, such as erlotinib and gefitinib. However, one of the limitations of EKI-785 is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

未来方向

There are several future directions for the development and application of EKI-785. One potential direction is the development of more soluble analogs that can be administered in vivo. Another direction is the evaluation of EKI-785 in combination with other targeted therapies or immunotherapies. The identification of biomarkers that can predict the response to EKI-785 could also help to optimize patient selection and treatment strategies. Finally, the development of EKI-785 as a diagnostic tool for the detection of N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide mutations could have significant clinical implications.

合成方法

The synthesis of EKI-785 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-nitroaniline with diethylamine to form N-(2-diethylaminoethyl)-2-chloro-4-nitroaniline. This intermediate is then reacted with ethyl 4-oxo-2-butenoate to form N-(2-diethylaminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, which is EKI-785.

科学研究应用

EKI-785 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In preclinical studies, EKI-785 has demonstrated potent antitumor activity both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

属性

分子式

C15H20N4O2

分子量

288.34 g/mol

IUPAC 名称

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-16-15(21)13-17-12-8-6-5-7-11(12)14(20)18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,21)(H,17,18,20)

InChI 键

WXZJYAABZNXOSM-UHFFFAOYSA-N

手性 SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

规范 SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。